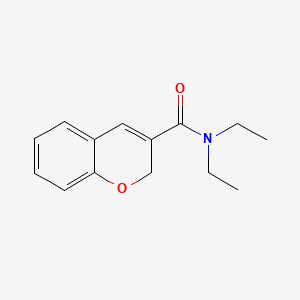![molecular formula C13H14F3NO B6615433 1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde CAS No. 1272909-39-3](/img/structure/B6615433.png)
1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde” likely contains a piperidine ring, which is a common structure in many biologically active compounds . The trifluoromethyl group attached to the phenyl ring could potentially enhance the compound’s pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the piperidine ring from different cyclic or acyclic precursors, or the functionalization of preformed piperidine rings .科学的研究の応用
1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde has a number of applications in scientific research, including synthesis, biochemical and physiological studies, and drug development. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been used in biochemical and physiological studies to study the effects of various compounds on the human body. In addition, this compound has been used in the development of a variety of drugs, including antidepressants, anticonvulsants, and antineoplastic agents.
作用機序
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids, which may explain its ability to reduce inflammation and improve the health of cells.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation, improve cell health, and increase the production of certain enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the synthesis of fatty acids, which may explain its ability to reduce inflammation and improve the health of cells.
実験室実験の利点と制限
The advantages of using 1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde in lab experiments include its low cost and easy availability. In addition, it is relatively stable and has a low toxicity, making it safe to use in experiments. However, there are some limitations to using this compound in lab experiments. For example, it can be difficult to accurately measure the concentration of this compound in a solution, and it can be difficult to control the reaction conditions in order to obtain the desired results.
将来の方向性
The future of 1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde is promising, as it has a number of potential applications in scientific research. Some potential future directions for this compound include its use in the development of more efficient and effective drugs, its use in the synthesis of more complex compounds, and its use in the development of new biochemical and physiological studies. In addition, this compound may be used in the development of more efficient and effective methods of drug delivery, such as nanotechnology-based drug delivery systems. Finally, this compound may be used in the development of new materials and technologies, such as nanomaterials and nanotechnology-based sensors.
合成法
1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde can be synthesized in a number of ways, including a Grignard reaction, a Wittig reaction, and a modified Strecker reaction. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, while the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt and a base. The modified Strecker reaction involves the reaction of an aldehyde with an amino acid and a base. All of these reactions produce this compound in a relatively short amount of time and with minimal effort.
特性
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c14-13(15,16)11-3-5-12(6-4-11)17-7-1-2-10(8-17)9-18/h3-6,9-10H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEOUQVZCAPLMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrazolo[4,3-c]pyridazine](/img/structure/B6615358.png)




![4-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B6615393.png)




![[5-(naphthalen-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6615413.png)
![tert-butyl 2-[(acetylsulfanyl)methyl]morpholine-4-carboxylate](/img/structure/B6615415.png)

